molecular formula C8H11NO2S B1288756 2-(Methanesulfonylmethyl)aniline CAS No. 25195-69-1

2-(Methanesulfonylmethyl)aniline

Cat. No. B1288756
CAS RN: 25195-69-1
M. Wt: 185.25 g/mol
InChI Key: FYOZRCYKUKGDHH-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)aniline is a chemical compound that can be synthesized and modified for various applications, including the development of pharmaceuticals, materials with specific fluorescence properties, and electrorheological fluids. The compound is characterized by the presence of a methanesulfonylmethyl group attached to an aniline moiety, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of compounds related to 2-(Methanesulfonylmethyl)aniline often involves the insertion of sulfur dioxide into anilines to introduce sulfonyl groups. For instance, the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones from anilines, N-arylacrylamides, and DABCO·(SO2)2 has been developed, which proceeds efficiently under mild conditions . Another approach is the C-H bond sulfonylation of anilines with sulfur dioxide insertion under metal-free conditions, generating 2-sulfonylanilines in moderate to good yields through a radical process involving in situ generated arylsulfonyl radicals .

Molecular Structure Analysis

The molecular structure of 2-(Methanesulfonylmethyl)aniline derivatives can be tailored to exhibit specific properties. For example, 2,6-bis(arylsulfonyl)anilines have been synthesized with well-defined intramolecular hydrogen bonds, leading to high fluorescence emissions in the solid state. The molecular structure, including the sulfonyl bridges and the central aniline unit, facilitates charge transfer and a push-pull effect with an extended π-conjugated system .

Chemical Reactions Analysis

2-(Methanesulfonylmethyl)aniline and its derivatives can participate in various chemical reactions. For instance, 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates, which are structurally related, can react with potassium fluoride to generate o-quinodimethanes, which are trapped with electron-deficient olefins to afford cycloadducts . Additionally, the presence of a methanesulfonylmethyl group can influence the reactivity of anilines, as seen in the synthesis of anti-inflammatory agents where electron-attracting substituents at specific positions significantly affect the pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Methanesulfonylmethyl)aniline derivatives are influenced by their molecular structure. Aniline oligomers prepared in methanesulfonic acid show varying electrorheological behavior depending on the concentration of methanesulfonic acid used during synthesis, which affects their conductivity and dielectric properties . The formation and hydrolysis rates of methanesulfonic acid derivatives of anilines are also affected by the presence of ortho-substituents, which can alter the reactivity of the NH2 group through intramolecular hydrogen bonding . Furthermore, (methylsulfonyl)methanesulfonate esters, which are structurally related to 2-(Methanesulfonylmethyl)aniline, have shown significant antineoplastic activity in vivo, highlighting the potential of sulfonylmethyl anilines in medicinal chemistry .

Scientific Research Applications

Use in Catalysis

  • Scientific Field: Catalysis
  • Summary of Application: “2-(Methanesulfonylmethyl)aniline” has been used in the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes . This process is part of a hydrogen autotransfer procedure that proceeds under mild conditions .
  • Methods of Application: The procedure involves the dehydrogenation of methanol, which leads to the formation of a more reactive aldehyde or ketone. This can then undergo reactions like aldol condensation or imine formation. In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product .
  • Results or Outcomes: This methodology allows the effective methylation of anilines with methanol to selectively give N-methylanilines .

Use in Synthesis of Aniline-based Triarylmethanes

  • Scientific Field: Organic Synthesis
  • Summary of Application: “2-(Methanesulfonylmethyl)aniline” can be used in the synthesis of aniline-based triarylmethanes .
  • Methods of Application: The synthesis involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
  • Results or Outcomes: This methodology provides a beneficial, scalable, and efficient approach for the synthesis of aniline-based triarylmethanes .

Safety And Hazards

2-(Methanesulfonylmethyl)aniline is classified as a hazardous substance. It has several hazard statements including H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-12(10,11)6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOZRCYKUKGDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methanesulfonylmethyl)aniline

CAS RN

25195-69-1
Record name 2-(methanesulfonylmethyl)aniline
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